molecular formula C19H22N2O3S B2543094 Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate CAS No. 1090656-77-1

Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate

Cat. No.: B2543094
CAS No.: 1090656-77-1
M. Wt: 358.46
InChI Key: TULIARRBQQHUJJ-UHFFFAOYSA-N
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Description

Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfanyl group, a formamido group, and a phenylpropanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the methylsulfanyl group. The formamido group is then added through a formylation reaction, and finally, the phenylpropanoate ester is formed via esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(2-nitrophenyl)propanoate
  • Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-(4-methoxyphenyl)propanoate

Uniqueness

Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate is unique due to its specific substitution pattern and the presence of both a formamido group and a phenylpropanoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propan-2-yl 3-[(2-methylsulfanylpyridine-3-carbonyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-13(2)24-17(22)12-16(14-8-5-4-6-9-14)21-18(23)15-10-7-11-20-19(15)25-3/h4-11,13,16H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULIARRBQQHUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(C1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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